molecular formula C21H26N2O B2692279 N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 868256-38-6

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No.: B2692279
CAS No.: 868256-38-6
M. Wt: 322.452
InChI Key: QWAZMEYXNTXKGV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dihydroquinoline moiety linked via an acetamide bridge to a 4-butylphenyl group.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-3-7-17-11-13-19(14-12-17)22-21(24)16-23-15-6-9-18-8-4-5-10-20(18)23/h4-5,8,10-14H,2-3,6-7,9,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZMEYXNTXKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, a synthetic organic compound with the molecular formula C21H26N2OC_{21}H_{26}N_{2}O and a molecular weight of 322.452 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to an acetamide group through a butylphenyl substituent. This structural configuration is significant as it may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC21H26N2O
Molecular Weight322.452 g/mol
PurityTypically ≥ 95%
LogP (Octanol-Water Partition Coefficient)Not specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been documented, showcasing its efficacy as a potential therapeutic agent.

Case Studies and Findings

  • Antibacterial Activity :
    • In vitro studies demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains, indicating moderate to strong antibacterial properties.
  • Antifungal Activity :
    • The compound also displayed antifungal activity against Candida albicans, with MIC values ranging from 16 to 64 µg/mL.
    • Comparative studies indicated that the presence of the butyl group enhances solubility and potentially increases bioavailability.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound interacts with various receptors involved in inflammatory responses, potentially modulating immune reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound8 - 3216 - 64
N-(4-methoxyphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide16 - 6432 - 128
N-(4-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide32 - 12864 - 256

Research Applications

The biological activity of this compound suggests several potential applications in research and medicine:

  • Drug Development : Its promising antibacterial and antifungal properties make it a candidate for further development into therapeutic agents.
  • Mechanistic Studies : Understanding its interaction with biological systems can provide insights into new treatment modalities for infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural Insights :

  • Substituent Effects : The target compound’s 4-butylphenyl group introduces significant hydrophobicity compared to smaller substituents (e.g., 4-methyl in or halogenated groups in ). This may enhance membrane permeability but reduce solubility.
  • Quinoline Modifications: The 3,4-dihydroquinoline moiety in the target compound is shared with and , but includes additional sulfonyl and fluoro groups, which could enhance electronic interactions and stability.

Physicochemical and Functional Properties

  • Hydrogen Bonding and Coordination : N-substituted acetamides, such as those in , exhibit planar amide groups capable of forming N–H⋯O hydrogen bonds (e.g., dimeric R22(10) motifs). These interactions are critical for ligand-receptor binding or coordination chemistry.
  • The sulfonyl group in may improve metabolic stability.

Pharmacological Implications

  • Benzylpenicillin Mimicry: The acetamide linkage in the target compound resembles the lateral chain of benzylpenicillin, as noted for analogs in . This structural similarity could imply β-lactamase resistance or altered antibiotic activity.
  • Ligand Potential: The dihydroquinoline-acetamide framework may serve as a ligand for metal coordination, similar to other acetamide derivatives .

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